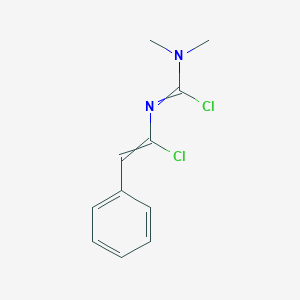
N'-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloro-substituted phenylethenyl group attached to a dimethylcarbamimidoyl chloride moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride typically involves the reaction of 1-chloro-2-phenylethene with N,N-dimethylcarbamimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Addition Reactions: The double bond in the phenylethenyl group can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride include:
- Benzene, 1-(1-chloro-2-phenylethenyl)-4-methoxy-
- 2-[(E)-1-chloro-2-phenylethenyl]-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide
Uniqueness
N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride is unique due to its specific structural features and reactivity. Its chloro-substituted phenylethenyl group and dimethylcarbamimidoyl chloride moiety confer distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
61769-97-9 |
|---|---|
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
N'-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride |
InChI |
InChI=1S/C11H12Cl2N2/c1-15(2)11(13)14-10(12)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
DYMLGMILDLUMTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=CC1=CC=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















